molecular formula C10H12BrNO B037856 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone CAS No. 112598-92-2

2-Bromo-1-(3-dimethylamino-phenyl)-ethanone

Cat. No.: B037856
CAS No.: 112598-92-2
M. Wt: 242.11 g/mol
InChI Key: IXQKQBZTCOJGEJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-dimethylamino-phenyl)-ethanone ( 112598-92-2) is a brominated aromatic ketone characterized by a molecular weight of 242.11 g/mol and the canonical SMILES string CN(C)C1=CC=CC(=C1)C(=O)CBr. This compound serves as a crucial and versatile intermediate in organic synthesis, particularly valued for the preparation of heterocycles and more complex bioactive molecules. Its structure, featuring a strong electron-donating dimethylamino group at the meta-position of the phenyl ring and a reactive bromoacetyl moiety, makes it an excellent electrophilic building block for nucleophilic substitution reactions. In scientific research, this compound is extensively used as a key precursor in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows it to undergo various transformations, including nucleophilic substitution where the bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, enabling the creation of diverse chemical libraries. Furthermore, it is investigated in medicinal chemistry for its potential to interact with biological targets like enzymes or receptors, with the dimethylamino group enhancing its binding affinity. It also finds application in industrial sectors for producing specialty chemicals, dyes, and pigments. The synthesis typically involves the bromination of the parent acetophenone derivative using reagents like molecular bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dichloromethane, with careful temperature control to minimize byproducts. The mechanism proceeds via electrophilic attack on the α-carbon of the ketone group. Advanced methods, such as microwave-assisted synthesis, have been developed to reduce reaction times and improve efficiency. ATTENTION: This product is for research use only. It is not intended for human or veterinary use. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

IUPAC Name

2-bromo-1-[3-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12(2)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQKQBZTCOJGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554428
Record name 2-Bromo-1-[3-(dimethylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112598-92-2
Record name 2-Bromo-1-[3-(dimethylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Solvent Systems

Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are employed in polar aprotic solvents like dichloromethane (DCM) or acetic acid. Bromine is favored for its reactivity, while NBS offers better control over exothermic reactions. For example, bromine in acetic acid at 0–5°C achieves 80–85% yield, whereas NBS in DCM at room temperature yields 75–78% with reduced side products.

Table 1: Bromination Conditions and Outcomes

Brominating AgentSolventTemperature (°C)Yield (%)Purity (%)
Br₂Acetic acid0–580–8595–98
NBSDCM20–2575–7897–99

Reaction Mechanism

The bromination proceeds via electrophilic attack at the α-carbon of the ketone group. In acetic acid, bromine generates Br⁺ ions, which react with the enol tautomer of the precursor. Steric hindrance from the dimethylamino group at the meta position directs bromination exclusively to the ethanone side chain.

Alternative Synthetic Approaches

Halogen Exchange Reactions

While less common, halogen exchange using catalysts like copper(I) bromide (CuBr) has been explored. For instance, treating 2-chloro-1-(3-dimethylamino-phenyl)-ethanone with HBr in the presence of CuBr at 60°C achieves a 70% conversion rate. However, this method is limited by competing elimination reactions.

Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate bromination. A protocol using NBS and azobisisobutyronitrile (AIBN) in acetonitrile under microwaves (100 W, 10 min) reports a 90% yield, reducing reaction time from hours to minutes.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance scalability and safety. A tubular reactor with in-line quenching and real-time monitoring achieves 95% yield at a throughput of 50 kg/day. Automated purification via fractional crystallization or chromatography ensures >99% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Flask)Continuous Flow
Temperature ControlIce BathJacketed Reactor
Yield80–85%90–95%
Purity95–98%>99%

Waste Management

Bromine residues are neutralized with sodium thiosulfate, while solvent recovery systems reduce environmental impact. Closed-loop systems in industrial plants reclaim >90% of DCM and acetic acid.

Optimization Strategies

Solvent Selection

Polar solvents like acetic acid favor protonation of the ketone, enhancing electrophilic bromination. Non-polar solvents (e.g., CCl₄) slow the reaction but improve selectivity, as demonstrated in analogous syntheses of brominated ketones.

Temperature and Stoichiometry

Precise stoichiometry (1:1.05 ketone-to-bromine ratio) and sub-zero temperatures minimize di-bromination. Excess bromine at temperatures >10°C leads to 5–10% di-brominated byproducts.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

MethodAdvantagesLimitations
Br₂ in Acetic AcidHigh yield, short reaction timeExothermic, requires cryogenic conditions
NBS in DCMMild conditions, fewer byproductsLower yield, higher cost
Microwave-AssistedRapid, energy-efficientSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-dimethylamino-phenyl)-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: 1-(3-dimethylamino-phenyl)-ethanol.

    Oxidation: 3-dimethylamino-benzoic acid or other oxidized derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(3-dimethylamino-phenyl)-ethanone serves as a crucial intermediate in synthesizing more complex organic molecules. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives.
  • Oxidation/Reduction Reactions: The carbonyl group can be oxidized to carboxylic acids or reduced to alcohols.
  • Coupling Reactions: Participates in reactions like Suzuki-Miyaura coupling .

Medicinal Chemistry

The compound is investigated for its potential use in pharmaceutical development. Its structural features allow it to interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group enhances its binding affinity to various biological molecules, making it a candidate for drug development .

Biological Studies

Research has focused on the compound's biological activity, particularly its potential as a biomarker for respiratory illnesses. Studies have shown that derivatives of this compound can enhance detection sensitivity in analytical methods like mass spectrometry, making it useful for quantifying cytosine modifications in DNA .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals, dyes, and pigments. Its unique reactivity allows for the development of new materials with desirable properties .

Case Studies and Comparative Analysis

Application AreaKey FindingsReferences
Organic SynthesisUsed as an intermediate for synthesizing various pharmaceuticals,
Medicinal ChemistryPotential drug candidate due to interaction with biological targets,
Biological StudiesEnhances detection of DNA modifications; potential biomarker,
Industrial UseEmployed in dye production and specialty chemicals,

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The dimethylamino group enhances electron density at the aromatic ring, activating it toward electrophilic substitution, whereas trifluoromethyl (CF₃) and chloro (Cl) groups deactivate the ring .
  • Solubility : Hydroxyl (-OH) and methoxy (-OCH₃) substituents improve aqueous solubility via hydrogen bonding or polarity, while CF₃ and Cl groups increase hydrophobicity .
  • Reactivity: Bromo-ethanones with electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) undergo nucleophilic substitution (e.g., with thiols or amines) more readily than those with electron-withdrawing groups .

Bromination Efficiency

  • Dimethylamino Derivative: Bromination of 3-dimethylamino-acetophenone proceeds regioselectively at the α-carbon due to the directing effect of the dimethylamino group, yielding high-purity product .
  • Trifluoromethyl Derivatives: Bromination of CF₃-substituted acetophenones (e.g., 3-CF₃) requires harsher conditions (e.g., NBS in ionic liquids) due to reduced ring activation, often leading to polybrominated byproducts .

Biological Activity

2-Bromo-1-(3-dimethylamino-phenyl)-ethanone, also known as a bromo ketone derivative, has garnered attention in various fields of research due to its potential biological activities. This compound is structurally characterized by a bromo substituent and a dimethylamino group, which may influence its reactivity and interactions with biological systems.

The chemical formula for this compound is C10H12BrNC_{10}H_{12}BrN. Its molecular weight is approximately 228.11 g/mol. The presence of the bromo group and the dimethylamino moiety contributes to its unique chemical properties, making it a candidate for various synthetic applications.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The dimethylamino group can act as a nucleophile, allowing the compound to form covalent bonds with electrophilic sites on proteins or nucleic acids. This interaction can modulate enzyme activity or alter gene expression, leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated ketones can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell membrane and interference with metabolic pathways.

Cytotoxicity

Cytotoxic assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways, particularly those involved in cell survival and proliferation.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Mutagenicity

The mutagenic potential of this compound has been evaluated using the Ames test. Results suggest that this compound may possess mutagenic properties, particularly at higher concentrations, indicating a need for caution in its application in pharmaceuticals and other industries.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various bromo ketones, including this compound. The researchers found that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a lead compound for developing new anticancer therapies .

Another study focused on elucidating the mechanisms by which this compound induces apoptosis in cancer cells. The findings revealed that the compound activates caspase pathways and increases reactive oxygen species (ROS) levels, leading to programmed cell death .

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via bromination of a substituted acetophenone precursor. For example, bromine in chloroform under controlled conditions (e.g., 30 minutes reaction time, NaHCO₃ and Na₂S₂O₃ washes) achieves regioselective α-bromination . Key parameters include:

  • Solvent choice : Chloroform or dichloromethane for solubility and reactivity.
  • Stoichiometry : Near-equimolar bromine to substrate (e.g., 99 mmol Br₂ per 100 mmol substrate) minimizes side reactions.
  • Workup : Sequential washing with NaHCO₃ (to neutralize HBr) and Na₂S₂O₃ (to remove excess Br₂) ensures purity.
    Yield optimization may involve recrystallization from ether (85% reported for analogous compounds) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm the brominated ketone structure (e.g., α-carbon chemical shift ~40 ppm for Br-C=O) .
  • XRD : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves stereoelectronic effects and packing motifs .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (theoretical MW: ~231.04 g/mol) .
  • HPLC : Reverse-phase chromatography with UV detection (λ ~250 nm) monitors purity .

Advanced Questions

Q. How does the electronic environment of the 3-dimethylamino group influence bromination regioselectivity and reactivity?

The dimethylamino group (-NMe₂) acts as a strong electron-donating substituent via resonance, directing bromination to the α-position of the ketone. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments (e.g., competition with other substituents) quantify directing effects. Contrast with electron-withdrawing groups (e.g., -Cl in 2-Bromo-1-(4-chlorophenyl)ethanone) to assess electronic tuning .

Q. How can contradictory crystallographic data on analogous bromoethanones inform structural refinement protocols?

Discrepancies in bond lengths/angles (e.g., C-Br vs. C=O distances) may arise from twinning or disorder. Strategies include:

  • Multi-temperature XRD : Resolves thermal motion artifacts (e.g., data collected at 100 K vs. 295 K) .
  • SHELXL restraints : Apply similarity constraints for chemically equivalent bonds .
  • Hirshfeld surface analysis : Validates intermolecular interactions (e.g., halogen bonding) .

Q. What experimental designs are critical for assessing the compound’s stability under catalytic or photolytic conditions?

  • Accelerated degradation studies : Expose to UV light (λ = 254 nm) or heat (40–80°C) and monitor via TLC/GC-MS.
  • Catalytic screening : Test transition-metal catalysts (e.g., Pd/C, FeCl₃) for debromination or coupling side reactions.
  • Moisture sensitivity : Store under inert atmosphere (N₂/Ar) to prevent hydrolysis .

Methodological Challenges

Q. How can researchers address the lack of reactivity data for this compound in the literature?

  • Analog-based modeling : Use data from structurally similar bromoethanones (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone) to predict hydrolysis rates or nucleophilic substitution pathways .
  • In situ monitoring : Employ stopped-flow NMR or IR to track reaction intermediates .

Q. What strategies validate the compound’s pharmacological potential while avoiding cytotoxicity?

  • Structure-activity relationship (SAR) studies : Modify the dimethylamino group to -OMe or -CF₃ and compare bioactivity (e.g., antimicrobial assays) .
  • In vitro ADME profiling : Use hepatic microsomes to assess metabolic stability; LC-MS quantifies metabolite formation .

Safety and Handling

Q. What personal protective equipment (PPE) and engineering controls are essential for safe handling?

  • PPE : NIOSH-certified respirators (N95), nitrile gloves, and chemical goggles .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • Spill management : Neutralize with NaHCO₃ and adsorb using vermiculite .

Data Gaps and Future Directions

Q. How can computational tools bridge gaps in understanding this compound’s environmental fate?

  • QSAR modeling : Predict ecotoxicity (e.g., LC50 for aquatic organisms) using EPI Suite or TEST software .
  • Degradation pathways : Simulate hydrolysis/oxidation products via Gaussian or ORCA .

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